1H and 13C NMR chemical shifts for 4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine
1H and 13C NMR chemical shifts for 4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 4-Chloro-2-methylbenzo[1][2]thieno[3,2-d]pyrimidine
Abstract
This technical guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 4-Chloro-2-methylbenzo[1][2]thieno[3,2-d]pyrimidine. Given the absence of published experimental spectra for this specific molecule, this document serves as a predictive framework for researchers in medicinal chemistry and drug development. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally related benzothienopyrimidine derivatives, we offer a reasoned estimation of the spectral characteristics. Furthermore, this guide presents a detailed, field-proven protocol for the experimental acquisition and structural verification of NMR data, ensuring a self-validating system for researchers.
Introduction: The Significance of Benzothieno[3,2-d]pyrimidines
The benzothieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including anticancer and anti-malarial properties.[1][3] The precise substitution pattern on this heterocyclic system is critical for modulating pharmacological activity. 4-Chloro-2-methylbenzo[1][2]thieno[3,2-d]pyrimidine represents a key intermediate, where the 4-chloro position provides a reactive site for further synthetic elaboration.[4]
Unambiguous structural characterization is paramount for advancing drug discovery programs based on this scaffold. NMR spectroscopy is the most powerful tool for elucidating the molecular structure of novel organic compounds in solution.[5][6] This guide provides an expert-driven prediction of the 1H and 13C NMR spectra and a robust methodology for their experimental acquisition and validation.
Molecular Structure and Atom Numbering Convention
To facilitate a clear discussion of the NMR data, the standardized atom numbering for the 4-Chloro-2-methylbenzo[1][2]thieno[3,2-d]pyrimidine ring system is presented below. This convention will be used for all spectral assignments.
Caption: Molecular structure and atom numbering of 4-Chloro-2-methylbenzo[1][2]thieno[3,2-d]pyrimidine.
Predicted 1H and 13C NMR Spectral Analysis
The following predictions are based on the analysis of substituent electronic effects (inductive and resonance) and comparison with published data for structurally similar benzothieno[2,3-d]pyrimidine and benzothieno[3,2-d]pyrimidine derivatives.[1][2][7] All chemical shifts are referenced relative to tetramethylsilane (TMS).
Predicted 1H NMR Spectrum (in CDCl3, 400 MHz)
The 1H NMR spectrum is expected to be relatively simple, dominated by signals in the aromatic and methyl regions.
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Aromatic Protons (δ 7.5 - 9.0 ppm): The benzothiophene moiety contains four protons (H-6, H-7, H-8, H-9). These protons will appear in the downfield aromatic region.
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H-9 and H-6: These protons are adjacent to the thiophene sulfur and are part of the benzene ring. They are expected to be the most downfield of the four aromatic protons due to the ring system's electronics. They will likely appear as doublets. Based on related structures, one of these protons, likely H-9, could be shifted significantly downfield, potentially in the δ 8.5-9.0 ppm range.[8] The other proton (H-6) is anticipated around δ 7.9-8.2 ppm.
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H-7 and H-8: These two protons will form a complex multiplet, likely appearing as two overlapping triplet-like or doublet of doublets signals in the δ 7.5-7.8 ppm range. Their precise chemical shifts and coupling patterns are influenced by their ortho and meta relationships with the other aromatic protons.
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Methyl Protons (δ ~2.7 ppm): The methyl group at the C-2 position is attached to the electron-deficient pyrimidine ring. This will deshield the protons, resulting in a singlet peak expected around δ 2.7 ppm. This is consistent with data for a 2-methyl substituted tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine, where the methyl signal was observed at δ 2.58 ppm.[2]
Predicted 13C NMR Spectrum (in CDCl3, 100 MHz)
The 13C NMR spectrum will show signals for all 12 carbon atoms in the molecule. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial for distinguishing between CH, CH3, and quaternary carbons.
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Quaternary Carbons (C-2, C-4, C-4a, C-5a, C-9a, C-10b):
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C-2 and C-4: These carbons are part of the pyrimidine ring and are directly attached to heteroatoms (N) and, in the case of C-4, an electronegative chlorine atom. They are expected to be significantly downfield. C-2 is predicted to be in the δ 168-172 ppm range, while the C-4 carbon, bearing the chlorine atom, should appear around δ 158-162 ppm.[8]
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C-4a, C-5a, C-9a, C-10b: These are the carbons at the fusion points of the rings. Their chemical shifts are influenced by the complex electronic environment of the fused system and are predicted to appear in the range of δ 125-155 ppm.
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-
Aromatic CH Carbons (C-6, C-7, C-8, C-9): These four carbons are expected to resonate in the typical aromatic region of δ 120-135 ppm. The specific shifts will depend on their position within the benzo group.
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Methyl Carbon (C-CH3): The methyl carbon signal is expected in the aliphatic region, likely around δ 20-25 ppm.
Summary of Predicted NMR Data
The predicted chemical shifts for 4-Chloro-2-methylbenzo[1][2]thieno[3,2-d]pyrimidine are summarized below.
| Atom | Predicted 1H Chemical Shift (δ, ppm) | Multiplicity | Predicted 13C Chemical Shift (δ, ppm) |
| 2-CH3 | ~ 2.7 | s (3H) | ~ 22 |
| H-6 | ~ 8.0 | d | ~ 124 |
| H-7 | ~ 7.6 | m | ~ 127 |
| H-8 | ~ 7.7 | m | ~ 126 |
| H-9 | ~ 8.8 | d | ~ 122 |
| C-2 | - | - | ~ 170 |
| C-4 | - | - | ~ 160 |
| C-4a | - | - | ~ 152 |
| C-5a | - | - | ~ 130 |
| C-9a | - | - | ~ 148 |
| C-10b | - | - | ~ 135 |
Note: These are estimated values. Experimental verification is essential. Multiplicity: s = singlet, d = doublet, m = multiplet.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, the following experimental protocol is recommended. This protocol represents a self-validating system for the structural confirmation of the target compound.
Sample Preparation
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Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.[9]
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent. Chloroform-d (CDCl3) is a good starting point. If solubility is an issue, Dimethyl sulfoxide-d6 (DMSO-d6) can be used.[10]
-
Internal Standard: The residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d6: δH = 2.50 ppm, δC = 39.52 ppm) is typically used for calibration.[11]
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer:
-
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Temperature: 298 K.
-
-
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans.
-
-
2D NMR for Structural Confirmation:
-
COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks, particularly within the aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms (CH, CH2, CH3).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C atoms. This is crucial for assigning quaternary carbons and confirming the connectivity of the entire molecule.[9]
-
NMR Analysis Workflow
The logical flow for acquiring and interpreting the NMR data is outlined in the diagram below.
Caption: A systematic workflow for the acquisition and analysis of NMR data for structural elucidation.
Conclusion
This technical guide provides a robust, predictive framework for the 1H and 13C NMR chemical shifts of 4-Chloro-2-methylbenzo[1][2]thieno[3,2-d]pyrimidine. The aromatic region of the 1H NMR spectrum is expected to show a complex pattern for the four protons of the benzo ring, while a characteristic singlet for the 2-methyl group should appear around δ 2.7 ppm. The 13C NMR will be defined by downfield signals for the pyrimidine carbons C-2 and C-4. The provided experimental protocol offers a clear and reliable pathway for researchers to obtain and unequivocally assign the NMR spectra, thereby confirming the structure of this valuable synthetic intermediate and facilitating its use in drug discovery and development.
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